rac Timolol-d5 (maleate)

Description

The Role of Deuterated Compounds as Probes and Internal Standards in Drug Discovery and Development

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), serve two primary roles in pharmaceutical research: as metabolic probes and as internal standards.

As metabolic probes , deuterated analogues help researchers understand how a drug is metabolized. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down the rate of metabolic reactions that involve breaking this bond. wikipedia.orgresearchgate.net By strategically placing deuterium atoms at sites on the molecule that are susceptible to metabolism, researchers can investigate the metabolic pathways of a drug. nih.gov This can lead to the development of drugs with improved pharmacokinetic profiles, potentially requiring lower or less frequent dosing. nih.gov

As internal standards , deuterated compounds are essential for the accurate quantification of drugs in biological samples. researchgate.net In analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS), a known amount of the deuterated analogue is added to the sample. researchgate.net Because the deuterated standard has nearly identical chemical and physical properties to the drug being measured, it experiences similar extraction efficiency and ionization response in the mass spectrometer. researchgate.net This allows for precise correction of any sample loss or variability during the analytical process, ensuring highly accurate and reproducible measurements of the drug's concentration. researchgate.netresearchgate.net

Contextualization of rac Timolol-d5 (Maleate) within the Scope of Advanced Pharmaceutical Research Methodologies

rac Timolol-d5 (maleate) is the deuterated form of Timolol (B1209231) maleate (B1232345), a non-selective beta-adrenergic receptor blocker. medchemexpress.com It serves as a prime example of the application of isotopic labeling in advanced pharmaceutical research. The "d5" in its name indicates that five hydrogen atoms in the timolol molecule have been replaced with deuterium.

In the context of the methodologies discussed, rac Timolol-d5 (maleate) is primarily utilized as an internal standard in pharmacokinetic studies of timolol. researchgate.nethelsinki.fiacs.org For instance, in studies analyzing the concentration of timolol in biological fluids like aqueous humour or plasma, rac Timolol-d5 (maleate) is added to the samples to ensure the accuracy of the quantification by LC-MS/MS. researchgate.nethelsinki.fiacs.org Its use allows researchers to obtain reliable data on the absorption, distribution, and elimination of timolol, which is critical for understanding its ocular and systemic effects. helsinki.fiacs.org

The application of rac Timolol-d5 (maleate) in such research underscores the importance of deuterated compounds in generating the high-quality, precise data necessary for drug development and regulatory approval. It represents a sophisticated tool that enables a deeper understanding of a drug's behavior, ultimately contributing to the development of safer and more effective medicines.

Below is a table summarizing the key properties and applications discussed:

| Feature | Description |

| Isotopic Labeling | Replacement of an atom with its stable, heavier isotope (e.g., hydrogen with deuterium). clearsynth.com |

| Deuterated Compounds | Drug analogues containing deuterium in place of hydrogen. wikipedia.org |

| Kinetic Isotope Effect | The stronger C-D bond can slow metabolic reactions, allowing for the study of metabolic pathways. wikipedia.org |

| Internal Standard | A deuterated analogue added to a sample in a known quantity to ensure accurate quantification of the parent drug. researchgate.net |

| rac Timolol-d5 (maleate) | A deuterated version of Timolol maleate used as an internal standard in pharmacokinetic research. researchgate.nethelsinki.fi |

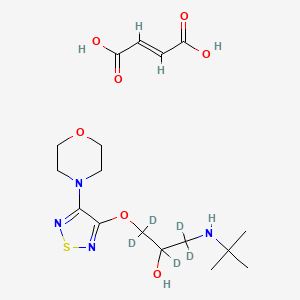

Structure

2D Structure

Properties

Molecular Formula |

C17H28N4O7S |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;1-(tert-butylamino)-1,1,2,3,3-pentadeuterio-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |

InChI |

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i8D2,9D2,10D; |

InChI Key |

WLRMANUAADYWEA-KGRYIKHZSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=NSN=C1N2CCOCC2)O)NC(C)(C)C.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Comprehensive Characterization of Rac Timolol D5 Maleate

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Complex Organic Molecules

The synthesis of deuterated molecules, such as rac Timolol-d5 (maleate), necessitates precise methods for introducing deuterium at specific molecular locations. This site-specific labeling is critical for the compound's application as an internal standard in pharmacokinetic and metabolic research. acanthusresearch.com Several established strategies are employed for this purpose:

Use of Deuterated Building Blocks: A primary method involves utilizing starting materials that already contain deuterium in the desired positions. acanthusresearch.com For the synthesis of rac Timolol-d5, this could entail using a deuterated precursor for the morpholine (B109124) or tert-butyl group. This approach ensures a high level of isotopic enrichment from the initial stages of the synthesis. mdpi.com

Catalytic Hydrogen-Deuterium Exchange: This technique employs a catalyst, frequently a transition metal like palladium or platinum, to facilitate the exchange of hydrogen atoms with deuterium from a source such as deuterium gas (D₂) or heavy water (D₂O). acanthusresearch.comscielo.org.mx Reaction conditions, including the catalyst, solvent, and temperature, can be adjusted to achieve regioselectivity, directing the exchange to specific, accessible, or electronically favorable positions. acanthusresearch.comscielo.org.mx

Reduction with Deuterated Reagents: Functional groups that are reducible, such as carbonyls, can be treated with deuterated reducing agents to introduce deuterium. For example, a ketone precursor to the alcohol in the timolol (B1209231) side chain can be reduced with sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to place a deuterium atom at the carbinol center. scielo.org.mx

Acid or Base-Catalyzed Exchange: In some molecules, hydrogen atoms on carbons adjacent to activating groups (e.g., carbonyls or heteroatoms) are acidic enough to be removed by a base. acanthusresearch.comscielo.org.mx Introducing a deuterium source (like D₂O) to the resulting carbanion leads to deuterium incorporation. acanthusresearch.comscielo.org.mx Similarly, acid-catalyzed exchange can be utilized for certain substrates. acanthusresearch.comscielo.org.mx

The selection of a particular strategy is dictated by the target molecule's structure, the intended location of the deuterium labels, and the required isotopic purity. For a complex molecule like timolol, a multi-step synthesis often combines these techniques to achieve the desired d5-labeling pattern.

Detailed Synthetic Pathways for the Derivation of rac Timolol-d5 (Maleate)

The synthesis of rac Timolol-d5 (maleate) is a multi-step process designed to introduce five deuterium atoms into the timolol structure. A representative synthetic pathway is outlined below.

A plausible synthetic route often commences with the reaction of 3-hydroxy-4-(morpholin-4-yl)-1,2,5-thiadiazole with an epichlorohydrin, followed by reaction with a deuterated amine, such as tert-butylamine-d5, to introduce the deuterated side chain. The resulting rac Timolol-d5 free base is then reacted with maleic acid to form the more stable maleate (B1232345) salt.

Below is a table summarizing key intermediates and reagents in a representative synthesis:

| Compound/Reagent | Role in Synthesis |

|---|---|

| 3-Chloro-4-(morpholin-4-yl)-1,2,5-thiadiazole | Core Structure |

| Deuterated tert-butylamine | Source of deuterium and side-chain component |

| Epichlorohydrin | Forms the propanol (B110389) bridge |

| Maleic Acid | Forms the final maleate salt |

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Isotopic Verification

A combination of advanced analytical techniques is employed to confirm the chemical structure and verify the isotopic labeling of rac Timolol-d5 (maleate).

Mass Spectrometry (MS): MS is fundamental for confirming the molecular weight and the incorporation of deuterium. High-resolution mass spectrometry (HRMS) provides precise mass measurements, confirming the elemental composition and the number of deuterium atoms. rsc.org The mass spectrum of rac Timolol-d5 (maleate) will exhibit a molecular ion peak five mass units higher than that of unlabeled timolol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This technique helps determine the molecule's structure. In the ¹H NMR spectrum of rac Timolol-d5 (maleate), the signals for protons replaced by deuterium will be absent or significantly diminished, directly indicating the sites of deuteration. nih.govresearchgate.net

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is also affected by deuteration. Carbon atoms bonded to deuterium show characteristic splitting patterns and a slight upfield shift. researchgate.net

²H NMR (Deuterium NMR): This technique directly observes deuterium nuclei, providing definitive confirmation of deuterium incorporation and its location. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used to ascertain the chemical purity of the compound. researchgate.netnih.gov A suitable chromatographic method can separate the target compound from impurities. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy can show the presence of C-D stretching vibrations, which appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹), providing evidence of deuterium incorporation. nih.gov

This table summarizes the analytical techniques used for characterization:

| Technique | Information Obtained | Expected Results for rac Timolol-d5 (Maleate) |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight and isotopic enrichment. | Molecular ion peak shifted by +5 m/z units compared to unlabeled timolol. |

| ¹H NMR | Location of protons and structural information. | Absence or significant reduction of signals at deuterated sites. |

| ²H NMR | Direct detection and location of deuterium. | Signals corresponding to deuterium atoms at labeled positions. |

| ¹³C NMR | Carbon framework and C-D coupling. | Splitting of carbon signals adjacent to deuterium and slight upfield shifts. |

| HPLC | Chemical purity and retention time. | A single major peak indicating high chemical purity. |

| IR Spectroscopy | Presence of functional groups and C-D bonds. | Presence of C-D stretching vibrations. |

Bioanalytical Method Development and Validation Utilizing Rac Timolol D5 Maleate As a Reference Standard

Principles of Isotope Dilution Mass Spectrometry in Quantitative Bioanalysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise and accurate quantification of compounds in complex matrices. The fundamental principle of IDMS lies in the addition of a known quantity of an isotopically enriched version of the analyte—in this case, rac Timolol-d5 (maleate)—to the sample at the earliest stage of analysis. This stable isotope-labeled internal standard (SIL-IS) is chemically identical to the endogenous or exogenous analyte (timolol) but has a different mass due to the incorporation of heavy isotopes (deuterium).

Because the SIL-IS and the analyte are chemically homologous, they exhibit nearly identical behavior throughout the entire analytical process, including extraction, derivatization, and chromatographic separation. Consequently, any loss of the analyte during sample preparation is mirrored by a proportional loss of the internal standard. Similarly, any variation in ionization efficiency in the mass spectrometer's source, often caused by matrix effects, affects both the analyte and the internal standard to the same degree. nih.gov

The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio. Quantification is therefore based on the ratio of the signal response of the analyte to the signal response of the known amount of the internal standard. This ratiometric measurement effectively cancels out variations, leading to significantly improved precision and accuracy compared to methods relying on external or non-isotopic internal standards. The use of a SIL-IS is the most effective way to correct for matrix effects and recovery inconsistencies, making it the preferred approach in regulated bioanalysis. nih.gov

Development and Optimization of High-Sensitivity LC-MS/MS Assays for Timolol (B1209231) and Metabolites in Biological Matrices (Non-Clinical Focus)

The development of a high-sensitivity LC-MS/MS assay for timolol in preclinical biological matrices, such as rabbit aqueous humor or serum, involves the systematic optimization of sample preparation, liquid chromatography, and mass spectrometry parameters. nih.govresearchgate.net rac Timolol-d5 (maleate) is introduced as the internal standard at the beginning of the sample preparation process.

Sample Preparation: The primary goal of sample preparation is to extract timolol and its deuterated internal standard from the biological matrix while removing interfering components like proteins and phospholipids. Common techniques include:

Protein Precipitation (PPT): This involves adding a solvent like acetonitrile (B52724) or methanol (B129727) to the sample to denature and precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): This method separates the analyte from the matrix based on its partitioning between two immiscible liquid phases, offering a cleaner extract than PPT. nih.gov

Solid-Phase Extraction (SPE): This technique provides the cleanest samples by using a solid sorbent to selectively retain the analyte and internal standard while matrix components are washed away.

Liquid Chromatography (LC): Chromatographic separation is crucial for resolving timolol from other matrix components that could interfere with ionization.

Column: Reversed-phase columns, such as a C18, are commonly used for separating timolol from more polar matrix components. nih.govjocpr.com

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (e.g., acetonitrile or methanol). nih.gov Gradient elution is often employed to optimize peak shape and reduce run time.

Flow Rate: Flow rates are optimized to ensure sharp, symmetrical peaks, with a typical run time of only a few minutes per sample. nih.gov

Tandem Mass Spectrometry (MS/MS): Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for timolol. nih.gov

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both timolol and its deuterated internal standard. A common transition for timolol is m/z 317.2 → 261.0. nih.gov The transition for rac Timolol-d5 would be monitored at a higher mass (e.g., m/z 322.2 → 266.0, assuming d5 on the tert-butyl group) to differentiate it from the unlabeled analyte.

The optimization of these parameters results in a method capable of detecting timolol at very low concentrations, often in the low ng/mL range, which is essential for preclinical pharmacokinetic studies. researchgate.netnih.gov

Rigorous Validation Parameters for Bioanalytical Methods Employing Isotopic Internal Standards

Before a bioanalytical method can be used for sample analysis in regulated preclinical studies, it must undergo rigorous validation to ensure its reliability, as outlined in guidelines such as the ICH M10 Bioanalytical Method Validation. mdpi.com The use of rac Timolol-d5 (maleate) as an internal standard is a key component of this validation.

Key Validation Parameters:

Selectivity and Specificity: The method must demonstrate the ability to differentiate and quantify the analyte in the presence of other components in the matrix, including metabolites and endogenous substances.

Linearity and Range: The assay must be linear over a defined concentration range. A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. The curve should have a correlation coefficient (r²) of 0.99 or better. researchgate.netjddtonline.info

Accuracy and Precision: Accuracy (% bias) and precision (% relative standard deviation, RSD) are assessed at multiple concentration levels, including the Lower Limit of Quantitation (LLOQ), low, medium, and high quality control (QC) samples. Typically, the mean accuracy should be within ±15% (±20% at the LLOQ) of the nominal values, and the precision should not exceed 15% RSD (20% at the LLOQ). jocpr.com

Lower Limit of Quantitation (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For timolol, LLOQs in the range of 0.5 to 50 ng/mL have been reported, depending on the matrix and instrumentation. nih.govresearchgate.netjddtonline.info

Recovery: The extraction recovery of the analyte and the internal standard is measured to assess the efficiency of the sample preparation process. While high recovery is desirable, the key is that it is consistent and reproducible, as the isotopic internal standard corrects for variability. Recovery for timolol has been shown to be high and robust. researchgate.netjocpr.com

Matrix Effects: This evaluates the influence of co-eluting matrix components on the ionization of the analyte. The use of a stable isotope-labeled internal standard like rac Timolol-d5 is the most effective way to compensate for matrix effects. nih.gov The matrix factor is determined by comparing the analyte response in the presence of the matrix with the response in a clean solution. The internal standard response should also be monitored across all samples; significant variability (e.g., outside 50-150% of the average response) may indicate a problematic matrix effect that requires investigation. nih.gov

Stability: The stability of timolol in the biological matrix must be assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term (bench-top) stability, and long-term storage stability. mdpi.com

The table below summarizes typical validation parameters and acceptance criteria for a bioanalytical method using an isotopic internal standard.

Interactive Table: Bioanalytical Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Reported Timolol Method Performance |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.999 nih.govjddtonline.info |

| Range | Defined by LLOQ and ULOQ | 0.5 - 5000 ng/mL researchgate.net |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within acceptable limits |

| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 2% jocpr.com |

| Recovery | Consistent and reproducible | ~99% jocpr.com |

| LLOQ | S/N ≥ 5; acceptable accuracy/precision | 0.83 µg/mL jddtonline.info; 50 ng/mL nih.gov |

| Matrix Effect | IS-normalized matrix factor close to 1.0 | Corrected by SIL-IS nih.gov |

Application of rac Timolol-d5 (Maleate) in the Quantification of Endogenous/Exogenous Timolol in Preclinical Research Samples

In preclinical research, the validated LC-MS/MS method employing rac Timolol-d5 (maleate) is used to quantify timolol concentrations in biological samples from animal studies, such as those involving rabbits. researchgate.net These studies are essential for determining the pharmacokinetic profile of new formulations or delivery systems.

For instance, after topical application of a timolol formulation to the eye of a New Zealand White rabbit, samples of aqueous humor and serum are collected over time. researchgate.net A known amount of rac Timolol-d5 (maleate) in solution is added to each collected sample. The samples are then processed (e.g., via liquid-liquid extraction) and analyzed by the validated LC-MS/MS method.

The concentration of timolol in each sample is calculated from the measured peak area ratio of timolol to rac Timolol-d5 and the standard calibration curve. The resulting concentration-time data are then used to calculate key pharmacokinetic parameters.

The table below presents hypothetical data from a spike-and-recovery experiment in a preclinical matrix, demonstrating the method's accuracy. Such experiments are crucial to confirm that the method can accurately quantify the analyte in real-world samples.

Interactive Table: Recovery of Timolol from Spiked Preclinical Samples

| Matrix | Spiked Timolol Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |

|---|---|---|---|

| Rabbit Serum | 50.0 | 49.6 | 99.2 |

| Rabbit Aqueous Humor | 50.0 | 51.2 | 102.4 |

| Rabbit Serum | 250.0 | 245.5 | 98.2 |

Data are illustrative, based on findings of high recovery in preclinical samples. researchgate.net

By providing highly accurate and precise data, the use of rac Timolol-d5 (maleate) in an isotope dilution LC-MS/MS assay enables researchers to make confident decisions during the drug development process, ensuring a thorough understanding of the drug's behavior in a preclinical setting.

Pharmacokinetic and Metabolic Research Applications of Rac Timolol D5 Maleate in Preclinical Models

Elucidation of Timolol (B1209231) Metabolic Pathways and Identification of Metabolites Using Deuterated Tracers (In Vitro/Ex Vivo)

The primary advantage of using rac Timolol-d5 (maleate) in metabolic studies is its utility as a tracer. When introduced into an in vitro system, such as human liver microsomes, or an ex vivo tissue sample, the deuterated analog follows the same metabolic pathways as unlabeled timolol. Researchers can then use liquid chromatography-mass spectrometry (LC-MS) to differentiate the deuterated parent compound and its subsequent metabolites from any endogenously present molecules, eliminating background noise and improving analytical sensitivity.

Studies have demonstrated that timolol metabolism occurs predominantly in the liver. nih.gov The primary enzymatic pathway is mediated by the cytochrome P450 enzyme CYP2D6, with a minor contribution from CYP2C19. nih.govsolvobiotech.comnih.gov In vitro investigations using human liver microsomes have identified at least four metabolites of timolol. solvobiotech.comnih.gov The most prevalent of these is a hydroxy metabolite, designated M1, formed through oxidation. solvobiotech.comnih.gov

The use of rac Timolol-d5 (maleate) is critical in these studies. By analyzing the mass shifts in the fragments observed in the mass spectrometer, researchers can pinpoint the exact location of metabolic modification on the molecule. For example, if a hydroxyl group is added, the mass of the resulting deuterated metabolite will be precisely known, confirming the metabolic transformation and helping to elucidate the complete biotransformation map of the drug.

In Vitro Pharmacokinetic Profiling: Microsomal Stability, Hepatocyte Uptake, and Plasma Protein Binding Assays Utilizing rac Timolol-d5 (Maleate)

In vitro pharmacokinetic profiling provides foundational data for predicting a drug's behavior in vivo. rac Timolol-d5 (maleate) is an invaluable tool for these assays, offering precise quantification.

Microsomal Stability: The metabolic stability of a compound is assessed using liver microsomes, which are vesicles of the endoplasmic reticulum containing high concentrations of drug-metabolizing enzymes like the cytochrome P450 family. xenotech.com In a typical microsomal stability assay, rac Timolol-d5 (maleate) is incubated with pooled human liver microsomes in the presence of the cofactor NADPH to initiate Phase I metabolic reactions. solvobiotech.com The disappearance of the parent compound is monitored over time. This data is used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which predict the metabolic clearance rate in the liver. xenotech.comsolvobiotech.com Based on data from human liver homogenate studies, the extrapolated in vivo half-life of timolol is approximately 3 hours, which aligns closely with the observed in vivo half-life of 2 to 5 hours. solvobiotech.comnih.gov

| Parameter | Typical Value/Condition | Significance in Preclinical Research |

| Test System | Pooled Human or Animal Liver Microsomes | Represents the average metabolic activity of a population. solvobiotech.com |

| Protein Conc. | 0.5 mg/mL | Standard concentration for ensuring sufficient enzyme activity. nih.gov |

| Compound Conc. | 1 µM | A standard concentration often below the Michaelis-Menten constant (Km). nih.gov |

| Cofactor | NADPH (1 mM) | Essential for the function of CYP450 enzymes. solvobiotech.com |

| Time Points | 0, 5, 15, 30, 45 minutes | Allows for the calculation of the degradation rate over time. solvobiotech.com |

| Extrapolated t½ | ~3 hours | Predicts how long it takes for half of the drug to be eliminated by liver metabolism. solvobiotech.comnih.gov |

Table 1: Representative Parameters for a Microsomal Stability Assay with rac Timolol-d5 (Maleate).

Plasma Protein Binding: Once in the bloodstream, a drug can bind to plasma proteins. Only the unbound, or free, fraction of the drug is able to exert a pharmacological effect and be cleared from the body. researchgate.net Therefore, determining the extent of plasma protein binding (PPB) is crucial. Assays like equilibrium dialysis or ultrafiltration are used to measure this. Studies on timolol have shown varying results depending on the method used, with equilibrium dialysis indicating low binding (<10%) and ultrafiltration suggesting higher binding (around 60%). researchgate.net Using rac Timolol-d5 (maleate) as the analyte in these assays ensures accurate quantification of the bound and unbound drug concentrations, helping to resolve such discrepancies and provide a definitive value for pharmacokinetic modeling.

| Assay Method | Reported Binding (%) | Implication |

| Equilibrium Dialysis | < 10% | A large fraction of the drug is free and pharmacologically active. researchgate.net |

| Ultrafiltration | ~60% | A significant portion of the drug is bound and acts as a circulating reservoir. researchgate.net |

Table 2: Plasma Protein Binding of Timolol Determined by Different In Vitro Methods.

Investigation of Drug-Drug Interactions and Enzyme Inhibition/Induction Studies with Deuterated Analogues (Preclinical/Mechanistic)

Drug-drug interactions (DDIs) can significantly alter a drug's efficacy and safety profile. rac Timolol-d5 (maleate) is used as a probe substrate to investigate these interactions mechanistically. Since timolol is primarily metabolized by CYP2D6, it is susceptible to interactions with other drugs that inhibit or induce this enzyme. nih.govsolvobiotech.com

In a typical in vitro inhibition assay, rac Timolol-d5 (maleate) is incubated with human liver microsomes in the presence of a potential inhibitor. A reduction in the metabolism of the deuterated timolol indicates that the co-administered drug inhibits CYP2D6. Research has shown that quinidine, a potent and selective CYP2D6 inhibitor, strongly inhibits timolol metabolism with an inhibitory constant (Ki) value of 0.08 µM. solvobiotech.comnih.gov Fluvoxamine, an inhibitor of the minor metabolizing enzyme CYP2C19, also inhibits timolol metabolism, but to a much lesser extent. solvobiotech.comnih.gov Conversely, studies have also shown that timolol itself does not significantly inhibit the activity of CYP2D6. solvobiotech.comnih.gov Using a deuterated analog in these preclinical studies provides clear, quantifiable data on the potential for DDIs.

| Compound | Target Enzyme | Effect on Timolol Metabolism | Ki Value |

| Quinidine | CYP2D6 | Potent competitive inhibition | 0.08 µM solvobiotech.comnih.gov |

| Fluvoxamine | CYP2C19 | Minor inhibition | Not specified |

| Timolol | CYP2D6 | No significant inhibition | Not applicable |

Table 3: In Vitro Enzyme Inhibition Profile Related to Timolol Metabolism.

Advanced Pharmacokinetic Modeling in Non-Human Species Employing Stable Isotope-Labeled Compounds

The data gathered from in vitro studies using rac Timolol-d5 (maleate) are integrated to build advanced pharmacokinetic (PK) models in non-human species. These models simulate the absorption, distribution, metabolism, and excretion (ADME) of the drug in a whole organism, which is essential for predicting its behavior in humans.

For instance, a comprehensive ocular PK model for timolol has been developed in rabbits to understand its disposition in various eye tissues after topical administration. thermofisher.com Such a model consists of multiple compartments representing different tissues (e.g., tear fluid, cornea, aqueous humor, iris-ciliary body). thermofisher.com By administering rac Timolol-d5 (maleate) to the animal, researchers can collect tissue and plasma samples over time and accurately measure the concentration of the deuterated compound in each compartment. This high-quality data allows for the development of robust, multi-compartment models that can accurately describe the drug's concentration-time profiles throughout the body. thermofisher.com These preclinical models are invaluable for predicting drug exposure at the target site and optimizing administration strategies before moving to clinical trials.

| PK Model Component | Description | Relevance of Using rac Timolol-d5 (Maleate) |

| Compartments | Mathematical representations of tissues where the drug distributes (e.g., plasma, cornea, aqueous humor). thermofisher.com | Enables precise measurement of drug concentration in each compartment, leading to more accurate model parameters. |

| Absorption Rate | The rate at which the drug enters systemic circulation or target tissue. | Allows for clear differentiation between the administered drug and any endogenous compounds. |

| Distribution Rate | The rate of drug movement between compartments. | Provides accurate data to define the rate constants for drug transfer between tissues. |

| Elimination Rate | The rate at which the drug is removed from the body, combining metabolism and excretion. | Facilitates precise measurement of the parent drug and its metabolites to accurately model clearance pathways. |

Table 4: Key Components of a Pharmacokinetic Model Enhanced by Stable Isotope-Labeled Compounds.

Mechanistic Pharmacodynamic and Receptor Interaction Studies Employing Rac Timolol D5 Maleate

Assessment of Ligand-Receptor Binding Kinetics and Affinity Using Deuterated Timolol (B1209231) Analogues

The kinetics of ligand binding to a receptor, characterized by the association rate constant (k_on) and the dissociation rate constant (k_off), are critical determinants of a drug's pharmacodynamic profile. The ratio of these constants defines the equilibrium dissociation constant (K_d), a measure of binding affinity. While direct studies detailing the binding kinetics of rac Timolol-d5 (maleate) are not extensively available in published literature, the principles of the kinetic isotope effect (KIE) provide a framework for predicting how deuteration might influence these parameters.

The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic processes involving the cleavage of this bond. While the primary impact of deuteration is often observed in pharmacokinetics, particularly a reduction in metabolism, there can also be more subtle effects on pharmacodynamics. A "binding isotope effect" can occur where the change in vibrational energy of the C-D bond upon binding to a receptor differs from that of a C-H bond, potentially altering the binding affinity and kinetics.

For a compound like Timolol-d5, where deuterium (B1214612) atoms are placed on the tert-butyl group, it is hypothesized that any effect on binding kinetics would likely be secondary. The primary interactions of timolol with the β-adrenergic receptor are mediated by the ethanolamine (B43304) side chain and the morpholino-thiadiazole heterocyclic ring system. However, subtle conformational changes or alterations in hydrophobic interactions induced by the deuterated moiety could theoretically influence the stability of the ligand-receptor complex.

Table 1: Representative Binding Kinetics of a β-Adrenergic Antagonist at β1 and β2 Receptors

| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor |

| k_on (M⁻¹min⁻¹) | 1.2 x 10⁸ | 2.5 x 10⁸ |

| k_off (min⁻¹) | 0.04 | 0.09 |

| K_d (nM) | 0.33 | 0.36 |

| Residence Time (min) | 25 | 11.1 |

This table presents hypothetical data for a typical non-selective beta-blocker to illustrate the parameters discussed. Specific experimental data for rac Timolol-d5 (maleate) is not currently available in peer-reviewed literature.

Radioligand Binding Assays and Receptor Occupancy Studies in In Vitro Systems

Radioligand binding assays are a cornerstone for characterizing drug-receptor interactions, allowing for the determination of binding affinity (K_i) and receptor density (B_max). In these assays, a radiolabeled ligand is used to quantify its binding to a receptor preparation, often in competition with an unlabeled ligand.

While radiolabeled (e.g., with tritium, ³H) Timolol is used in such assays, rac Timolol-d5 (maleate) as a stable isotope-labeled compound is more commonly employed as an internal standard in mass spectrometry-based quantification for pharmacokinetic studies. However, its use in in vitro receptor occupancy studies holds significant potential. In a competitive binding assay, Timolol-d5 could be used as the unlabeled competitor against a radiolabeled ligand (such as [³H]-dihydroalprenolol) to determine its K_i value for β-adrenergic receptors.

Table 2: Illustrative Data from a Competitive Radioligand Binding Assay

| Competitor Ligand | Receptor Subtype | K_i (nM) |

| Propranolol | β1 | 1.2 |

| β2 | 0.8 | |

| Metoprolol | β1 | 5.6 |

| β2 | 250 | |

| Timolol (non-deuterated) | β1 | 0.4 |

| β2 | 0.5 | |

| rac Timolol-d5 (maleate) (Hypothetical) | β1 | ~0.4 |

| β2 | ~0.5 |

This table provides representative K_i values for known beta-blockers and a hypothetical value for rac Timolol-d5 (maleate), assuming minimal impact of deuteration on binding affinity. Experimental determination is required for confirmation.

Receptor occupancy studies in vitro would involve incubating cells or membrane preparations expressing β-adrenergic receptors with varying concentrations of Timolol-d5 and then measuring the proportion of receptors occupied. This can be achieved by subsequently adding a radiolabeled ligand and quantifying the remaining available binding sites. Such studies would be crucial to confirm whether the deuteration in Timolol-d5 alters its ability to occupy the receptor binding pocket compared to its non-deuterated counterpart.

Investigation of Stereoselective Pharmacodynamic Profiles at the Molecular Level

Timolol is a chiral molecule, and its pharmacological activity resides primarily in the (S)-(-)-enantiomer, which has a significantly higher affinity for β-adrenergic receptors than the (R)-(+)-enantiomer. The stereoselectivity of its pharmacodynamics is a key feature.

Interactions with transporters are another aspect of molecular pharmacodynamics. While there is limited information on specific transporter interactions for timolol, studies with the separated deuterated enantiomers could uncover subtle stereoselective effects on any potential transporter-mediated influx or efflux, which could be influenced by the minor conformational or lipophilic changes induced by deuteration.

Applications in Target Engagement and Probe Development for Molecular Research

Target engagement is a critical concept in drug discovery, confirming that a drug candidate interacts with its intended molecular target in a cellular or in vivo environment. Stable isotope-labeled compounds like rac Timolol-d5 (maleate) can be valuable tools for target engagement studies. Using mass spectrometry, it is possible to quantify the amount of Timolol-d5 bound to receptor preparations or even within cells, providing a direct measure of target engagement.

Furthermore, deuterated compounds can serve as molecular probes. In techniques like nuclear magnetic resonance (NMR) spectroscopy, the deuterium signal can be used to study the ligand's conformation and dynamics when bound to its receptor. While this application is more common for other isotopes like ¹³C and ¹⁵N, deuterium labeling can also provide valuable structural information.

The development of Timolol-d5 as a "heavy" standard for quantitative mass spectrometry has already established its utility. In probe development, Timolol-d5 could be used in competition assays with novel fluorescent or photoaffinity-labeled ligands for β-adrenergic receptors to validate their binding characteristics. The predictable and subtle alteration in its properties makes it an excellent reference compound for dissecting the intricate details of receptor-ligand interactions.

Stereochemical Research Aspects of Rac Timolol D5 Maleate

Impact of Deuteration on Chiral Resolution and Enantiomeric Excess Determination

The replacement of hydrogen with deuterium (B1214612), while chemically subtle, can have a measurable impact on the physicochemical properties of a molecule, which in turn affects its behavior in chiral environments. The primary basis for this is the difference in mass and vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.

Research into deuterated chiral compounds has shown that isotopic substitution can stabilize a chiral center. nih.govacs.org This is particularly relevant for molecules that might undergo stereoisomerization. While the electronic properties of the enantiomers remain virtually identical, the slight increase in molecular weight and the difference in bond vibrations can influence their interaction with chiral stationary phases (CSPs) in chromatography. In principle, the deuterated enantiomers of timolol (B1209231) may exhibit slightly different retention times compared to their non-deuterated counterparts, potentially altering the resolution factor (Rs). However, this effect is generally minimal, and complete separation of enantioisotopomers (isomers differing only in isotopic substitution at a chiral center) by standard chiral chromatography can be challenging, often requiring highly optimized systems and long analysis times. nih.gov

The determination of enantiomeric excess (ee) is a critical measurement in stereochemical research. For deuterated compounds, traditional methods like Nuclear Magnetic Resonance (NMR) spectroscopy with chiral resolving agents can be complex. nih.gov More advanced techniques have been explored for the analysis of isotopically chiral molecules. Molecular Rotational Resonance (MRR) spectroscopy, for example, has emerged as a powerful tool that can unambiguously assign the absolute configuration and measure the enantiomeric excess of compounds that are chiral solely due to deuterium substitution. nih.gov

To illustrate the potential, albeit minor, influence of deuteration on chiral resolution, the following table presents a hypothetical comparison based on typical High-Performance Liquid Chromatography (HPLC) results for timolol.

Table 1: Hypothetical Chiral HPLC Resolution Data for Timolol vs. Timolol-d5

| Compound | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |

|---|---|---|---|

| rac-Timolol (maleate) | 10.2 | 12.5 | 4.10 |

| rac-Timolol-d5 (maleate) | 10.3 | 12.7 | 4.05 |

Development of Advanced Chromatographic and Spectroscopic Methods for Stereoisomer Separation of Deuterated Timolol

The separation of timolol enantiomers is well-established, and these methods provide the foundation for the analysis of rac Timolol-d5 (maleate). Advanced chromatographic techniques are essential for resolving the racemic mixture into its constituent (R)- and (S)-enantiomers.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary techniques for the chiral separation of β-blockers. mdpi.com These methods rely on chiral stationary phases (CSPs) that interact stereoselectively with the enantiomers. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and macrocyclic antibiotic-based CSPs (e.g., vancomycin, teicoplanin) have proven effective for resolving timolol and other similar compounds. nih.gov For Timolol-d5, the same CSPs would be employed, but method optimization (e.g., mobile phase composition, temperature, flow rate) is critical to achieve baseline separation, as the selectivity may be slightly altered by deuteration. SFC is often considered a "greener" alternative to HPLC, using supercritical carbon dioxide as the main mobile phase, and can offer faster separations and higher efficiency. mdpi.com

Spectroscopic Methods: Spectroscopic techniques are indispensable for the characterization and quantification of separated stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy using chiral shift reagents or chiral solvating agents is a classic method for determining enantiomeric purity. researchgate.net These agents induce chemical shift differences between the protons of the two enantiomers, allowing for their distinct integration and the calculation of enantiomeric excess.

Mass Spectrometry (MS): When coupled with a chromatographic separation technique (LC-MS or SFC-MS), mass spectrometry serves as a highly sensitive and specific detector. While MS itself does not typically distinguish between enantiomers, it is crucial for analyzing deuterated compounds. It can confirm the mass difference between Timolol-d5 (verifying the incorporation of five deuterium atoms) and any non-deuterated counterpart. Furthermore, deuterated analogs are frequently used as internal standards for the quantitative analysis of the non-deuterated drug in biological matrices. mdpi.comnih.gov

Table 2: Comparison of Analytical Methods for Stereoisomer Separation of Deuterated Timolol

| Method | Principle of Separation/Detection | Applicability to rac-Timolol-d5 (maleate) | Key Advantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Primary method for enantiomer separation. | High resolution, well-established. |

| Chiral SFC | Differential partitioning in a supercritical fluid mobile phase with a CSP. | Alternative separation method. | Fast analysis, reduced organic solvent use. |

| NMR with Chiral Auxiliaries | Formation of transient diastereomeric complexes leading to distinct signals. | Determination of enantiomeric excess. | Provides structural information, no physical separation needed. |

| LC-MS/SFC-MS | Chromatographic separation followed by mass-based detection. | Quantification and confirmation of deuteration. | High sensitivity and specificity. |

Stereoselective Biotransformation Studies of Deuterated Timolol in Biological Systems (Preclinical)

The biotransformation of many drugs is a stereoselective process, meaning that different enantiomers can be metabolized at different rates and through different pathways. The metabolism of β-blockers, including timolol, is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, with CYP2D6 being a key enzyme. nih.gov

The introduction of deuterium can significantly alter the metabolic fate of a drug through the deuterium kinetic isotope effect (DKIE). A C-D bond is stronger than a C-H bond, and thus its enzymatic cleavage requires more energy. If the deuteration occurs at a position that is a primary site of metabolism (a "metabolic soft spot"), the rate of that metabolic reaction can be substantially reduced. acs.org

For rac Timolol-d5 (maleate), where deuteration is on the tert-butyl group, preclinical studies would investigate whether this modification alters the known metabolic pathways of timolol stereoselectively. The primary metabolic pathways for timolol involve oxidation of the morpholine (B109124) ring and cleavage of the ether linkage. While the tert-butyl group is not the primary site of metabolism, deuteration can still exert secondary isotope effects or alter the molecule's interaction with metabolic enzymes.

Preclinical in vitro studies using human liver microsomes or recombinant CYP enzymes would be designed to:

Compare the rate of disappearance of the (R)- and (S)-enantiomers of Timolol-d5 versus non-deuterated Timolol.

Identify and quantify the metabolites formed from each enantiomer.

Determine if the deuteration shunts metabolism towards alternative pathways in a stereoselective manner.

Table 3: Expected Outcomes in a Preclinical Stereoselective Biotransformation Study

| Parameter | (S)-Timolol | (S)-Timolol-d5 | (R)-Timolol | (R)-Timolol-d5 |

|---|---|---|---|---|

| Metabolic Rate (Hypothetical units) | 100 | 95 | 80 | 75 |

| Primary Metabolite Formation (Hypothetical units) | 50 | 47 | 40 | 38 |

These preclinical investigations are fundamental to understanding whether the deuteration strategy offers a therapeutic advantage by altering the pharmacokinetic profile of the active (S)-enantiomer relative to the less active (R)-enantiomer.

Stability, Degradation Pathways, and Long Term Integrity of Rac Timolol D5 Maleate As a Research Standard

Assessment of Chemical Stability under Various Laboratory and Storage Conditions

The stability of a reference standard under typical laboratory and storage conditions is a critical factor for ensuring the accuracy and reliability of analytical data. For Timolol (B1209231) maleate (B1232345), and by extension rac Timolol-d5 (maleate), several factors can influence its chemical stability.

Standard storage recommendations for Timolol maleate are to keep it at room temperature, protected from light and freezing. Long-term stability is generally achieved under these conditions. However, exposure to more stringent environmental factors can lead to degradation. The stability of Timolol maleate in solution is influenced by pH, with greater stability observed in acidic to neutral conditions. In alkaline conditions, the rate of degradation has been shown to increase.

For use as a research standard, rac Timolol-d5 (maleate) solutions are typically prepared in high-purity solvents such as methanol (B129727) or acetonitrile (B52724). While short-term stability in these solvents at room temperature is generally acceptable for routine analysis, for long-term storage, it is advisable to keep solutions at or below -20°C to minimize any potential for degradation. The stability of stock solutions of many pharmaceuticals, including beta-blockers, is often extended to several months or even years when stored under these frozen conditions.

The following table summarizes the expected stability of rac Timolol-d5 (maleate) under various conditions, based on data from its non-deuterated analog.

| Condition | Temperature | Light Exposure | pH | Expected Stability of rac Timolol-d5 (maleate) |

| Solid State | Room Temperature | Protected from Light | N/A | Stable for extended periods |

| Accelerated (40°C/75% RH) | Protected from Light | N/A | Potential for slow degradation over time | |

| Aqueous Solution | 2-8°C | Protected from Light | Acidic to Neutral | Good stability |

| Room Temperature | Exposed to Light | Neutral | Susceptible to photodegradation | |

| Room Temperature | Protected from Light | Alkaline | Prone to hydrolytic degradation | |

| Organic Solution (Methanol/Acetonitrile) | ≤ -20°C | Protected from Light | N/A | High long-term stability |

| Room Temperature | Protected from Light | N/A | Good short-term stability |

Identification of Degradation Products and Elucidation of Degradation Mechanisms

Understanding the degradation pathways of rac Timolol-d5 (maleate) is essential for developing stability-indicating analytical methods and for identifying potential impurities in the reference standard over time. Forced degradation studies on Timolol maleate have been conducted under various stress conditions, including hydrolysis, oxidation, and photolysis, to identify its primary degradation products. nih.govnih.gov

Hydrolytic Degradation: Under acidic and basic conditions, Timolol can undergo hydrolysis. One of the primary hydrolytic degradation pathways involves the cleavage of the ether linkage in the side chain. This results in the formation of 4-morpholino-1,2,5-thiadiazol-3-ol and the corresponding side-chain fragment. A study identified four major degradation products resulting from hydrolysis and photolysis. nih.gov

Oxidative Degradation: Timolol maleate is susceptible to oxidation. mdpi.com Treatment with hydrogen peroxide has been shown to produce an oxidative degradation product. The proposed mechanism involves the oxidation of both the timolol molecule and the maleate counter-ion. mdpi.com

Thermal Degradation: When subjected to high temperatures, Timolol maleate can degrade. A forced degradation study where Timolol maleate was exposed to 80°C for 48 hours resulted in the formation of a single major degradation product with a relative retention time (RRT) of 1.6 in the specific high-performance liquid chromatography (HPLC) method used. ugd.edu.mk

The table below details the known degradation products of Timolol, which are expected to be the same for rac Timolol-d5 (maleate).

| Degradation Pathway | Stress Condition | Major Degradation Products Identified |

| Hydrolysis | Acidic/Basic Conditions | 4-morpholino-1,2,5-thiadiazol-3-ol, and other related compounds nih.gov |

| Oxidation | Hydrogen Peroxide | Oxidized timolol and maleate epoxide mdpi.com |

| Thermal | 80°C for 48 hours | One major degradation product (RRT 1.6) ugd.edu.mk |

| Photolysis | UV/Visible Light | Multiple photoproducts nih.gov |

Photolytic and Thermal Stability of Deuterated Timolol Maleate in Analytical Solutions and Reference Formulations

The stability of analytical standards in solution during sample preparation and analysis is crucial. Exposure to light and elevated temperatures can lead to the degradation of the standard, resulting in inaccurate quantification.

Photolytic Stability: Timolol has been shown to be sensitive to light. nih.gov Photodegradation studies on Timolol indicate that it follows pseudo-first-order kinetics and the rate of degradation is dependent on the pH of the solution. The degradation is generally faster in acidic conditions. As a result, it is recommended that solutions of rac Timolol-d5 (maleate) be protected from light during storage and handling to prevent the formation of photodegradation products. The use of amber vials or light-blocking containers is a standard practice.

Thermal Stability: As a solid, Timolol maleate is relatively stable at room temperature. However, in solution and at elevated temperatures, degradation can occur. As mentioned previously, forced degradation at 80°C leads to the formation of a degradation product. ugd.edu.mk For analytical methods that require heating steps, it is important to evaluate the thermal stability of rac Timolol-d5 (maleate) in the specific solvent and at the temperature used to ensure no significant degradation occurs during the analytical run.

The following table summarizes the findings on the photolytic and thermal stability of Timolol, which are applicable to its deuterated analog.

| Stability Type | Condition | Key Findings |

| Photolytic | UV/Visible Light Exposure | - Degrades upon exposure to light. nih.gov- Degradation follows pseudo-first-order kinetics. - Rate of degradation is pH-dependent. nih.gov |

| Thermal | Elevated Temperature (80°C) | - Forced degradation leads to the formation of at least one major degradation product. ugd.edu.mk |

Future Directions and Emerging Research Opportunities for Deuterated Timolol Analogues

Integration with High-Resolution Mass Spectrometry and NMR for Advanced Metabolomics and Proteomics Research

The distinct mass of rac Timolol-d5 (maleate) makes it an invaluable tool when integrated with high-resolution analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In advanced metabolomics and proteomics, the primary challenge is to accurately identify and quantify endogenous and exogenous compounds within a complex biological matrix.

In this context, rac Timolol-d5 serves as an ideal internal standard for quantitative assays. oup.com When added to a biological sample, its signal can be clearly distinguished from that of the non-deuterated timolol (B1209231) and its various metabolites. nih.gov This allows for precise quantification in studies analyzing drug metabolism and pharmacokinetics (DMPK). High-resolution MS, such as Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) or Quadrupole Time-of-Flight (Q-ToF-MS), can leverage the mass difference to eliminate ambiguity and improve the accuracy of metabolite identification. mdpi.com

For instance, in a typical metabolomics workflow, researchers can track the metabolic fate of timolol with greater confidence. By spiking samples with a known concentration of Timolol-d5, variations in sample preparation and instrument response can be normalized, leading to more reliable and reproducible data. nih.gov This is crucial for understanding how the drug is processed and identifying all potential metabolic products. nih.gov

Similarly, in proteomics, while the direct application is less common, deuterated compounds can be used in studies examining drug-protein interactions. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a common technique in quantitative proteomics, and the use of deuterated drug analogues can complement these approaches by providing a clear method to track the drug's impact on protein expression and post-translational modifications.

| Analytical Technique | Application with rac Timolol-d5 (maleate) | Research Benefit |

| High-Resolution Mass Spectrometry (HRMS) | Use as an internal standard for quantification of timolol and its metabolites. | Increased accuracy and precision in pharmacokinetic and metabolomic studies. oup.com |

| Liquid Chromatography-Tandem MS (LC-MS/MS) | Simultaneous measurement of labeled and unlabeled timolol to determine bioavailability. | Enables complex study designs, reduces intra-subject variability, and saves resources. oup.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of oxidative metabolites of the morpholine (B109124) ring of timolol. | Elucidation of metabolic pathways and structural confirmation of metabolites. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used alongside MS to provide structural information on metabolites. | Complements MS data by providing detailed structural analysis of isolated metabolites. |

Potential for Application in Targeted Drug Delivery Research Models (e.g., cellular uptake studies)

Research into targeted drug delivery systems aims to increase the therapeutic efficacy of drugs while minimizing systemic side effects. nih.gov For ophthalmic drugs like timolol, novel delivery vehicles such as dendrimers, nanoparticles, and medicated contact lenses are being developed to improve drug bioavailability at the target site. nih.govresearchgate.net Deuterated analogues like rac Timolol-d5 are exceptionally well-suited for evaluating the performance of these delivery systems.

In cellular uptake studies, the key objective is to measure the amount of a drug that successfully enters the target cells. Using Timolol-d5, researchers can precisely quantify the internalized drug via mass spectrometry, distinguishing it from any endogenous molecules with similar masses. This allows for the direct comparison of different delivery formulations. For example, one could compare the cellular uptake efficiency of timolol delivered via a nanoparticle carrier versus a standard aqueous solution. dovepress.com

Factors influencing cellular uptake, such as nanoparticle size, surface charge, and the local pH environment, can be systematically investigated using Timolol-d5 as a tracer. mdpi.com By measuring the intracellular concentration of the deuterated compound over time, researchers can build accurate kinetic models of uptake and release for new delivery technologies. dovepress.com This quantitative data is critical for optimizing drug carriers to ensure a sustained and effective therapeutic dose is delivered to the target tissue. jddtonline.info

| Delivery System Model | Role of rac Timolol-d5 (maleate) | Key Metric Measured |

| Nanoparticle Formulations | Acts as a quantifiable tracer cargo. | Efficiency of cellular internalization and intracellular concentration. dovepress.com |

| Medicated Contact Lenses | Allows for precise measurement of drug released into simulated tear fluid. | Rate and duration of drug release from the lens matrix. researchgate.net |

| In Vivo Microdialysis | Enables accurate quantification of drug reaching target tissue (e.g., aqueous humor). | Bioavailability and tissue penetration of the delivered drug. |

| Dendrimer-based Carriers | Used to quantify the amount of active drug released from the polymer conjugate. | Efficacy of drug cleavage and release at the target site. nih.gov |

Exploration of Unconventional Applications in Systems Biology and Multi-Omics Approaches

Systems biology seeks to understand the complex interactions within a biological system as a whole, rather than focusing on individual components. nih.gov This holistic approach often involves multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of cellular and physiological processes. techscience.com

Deuterated compounds like rac Timolol-d5 can serve as powerful probes in these multi-omics studies. By introducing a "heavy" version of the drug, researchers can trace its journey through various biological layers. For example, a study could administer Timolol-d5 and then perform parallel metabolomic and proteomic analyses. The metabolomics data would precisely track the drug's metabolic pathway, while the proteomics data could reveal changes in protein expression or signaling pathways that are perturbed by the drug's presence.

This integrated approach allows researchers to connect the drug's direct metabolic fate with its broader effects on cellular function. wustl.edu It can help identify not only the intended targets of a drug but also potential off-target effects, providing a more complete picture of its mechanism of action. Using Timolol-d5 as a tracer within a multi-omics framework can help build more accurate and predictive quantitative models of drug response, bridging the gap between molecular data and clinical outcomes. wustl.edu

Addressing Current Methodological Limitations and Defining Future Research Priorities in Isotopic Labeling Studies

While isotopic labeling is a powerful technique, it is not without limitations. A key consideration is the deuterium (B1214612) kinetic isotope effect (DKIE). The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, which can sometimes lead to a slower rate of metabolism for deuterated compounds at the site of deuteration. This effect can be an advantage, as seen in approved deuterated drugs where a slower metabolism leads to an improved pharmacokinetic profile. nih.govscienceopen.com However, when using a deuterated compound as a direct tracer for its non-deuterated counterpart, it is crucial to confirm that the DKIE does not significantly alter the metabolic pathway being studied.

Future research should focus on several key priorities:

Characterizing Isotope Effects: Comprehensive studies are needed to fully characterize the extent of the DKIE for Timolol-d5. This involves comparing its metabolic profile directly against non-deuterated timolol across various in vitro and in vivo systems to ensure it serves as an accurate tracer.

Cost-Effective Synthesis: The synthesis of isotopically labeled compounds can be complex and expensive. Developing more efficient and scalable synthetic routes for producing rac Timolol-d5 (maleate) and other deuterated analogues will make these valuable research tools more accessible. clearsynthdiscovery.com

Expanding Analytical Standards: There is a need to develop and certify deuterated analogues as reference materials for a wider range of bioanalytical assays. This would improve the standardization and comparability of data across different laboratories and studies. nih.gov

Probing Complex Biological Questions: Future studies should move beyond standard DMPK to use deuterated tracers to answer more complex questions, such as investigating drug transport across the blood-brain barrier, quantifying receptor occupancy, or elucidating the mechanisms of drug resistance.

By addressing these limitations and pursuing these research priorities, the full potential of deuterated compounds like rac Timolol-d5 (maleate) can be realized, driving innovation in drug discovery and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.